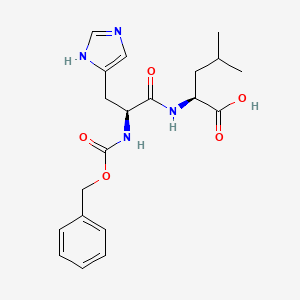

Z-His-Leu-OH

Description

Historical Context of Peptide Chemistry and Protecting Group Strategies

The journey to understanding and synthesizing complex peptides is a story of chemical innovation. Early in the 20th century, the ambition to create peptides in the laboratory was hampered by the challenge of controlling the reactive amino and carboxyl groups of amino acids. openaccessjournals.com

The synthesis of peptides requires a method to prevent the amino group of an amino acid from reacting with itself once activated. rsc.org The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group. nih.govtotal-synthesis.com This was a pivotal moment, as the Z-group was the first reversible Nα-protecting group that could be selectively removed under mild conditions, a process known as hydrogenolysis, without breaking the newly formed peptide bond. rsc.orgnih.govtotal-synthesis.com This discovery revolutionized peptide synthesis, making the controlled, stepwise construction of peptides a feasible endeavor. total-synthesis.com The Z-group's stability in various reaction conditions and its straightforward removal made it an indispensable tool for chemists. researchgate.netresearchgate.net Before the advent of the Z-group, earlier attempts at N-protection involved groups like acyl or benzoyl, which were difficult to remove without damaging the peptide backbone. brieflands.com The introduction of the Z-group, and later others like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), formed the basis of modern peptide synthesis strategies, including both solution-phase and solid-phase peptide synthesis (SPPS). nih.govresearchgate.netbrieflands.com

Protected peptides, such as Z-His-Leu-OH, are crucial for studying biochemical and enzymatic systems. dergipark.org.tr They serve as valuable tools, including as substrates for enzymes, to investigate their activity and specificity. dergipark.org.trajpbp.com By using a protected peptide, researchers can control the interaction with an enzyme, ensuring that cleavage or modification occurs at a specific site. This is particularly important in understanding the function of proteases, enzymes that break down proteins and peptides. The protecting group can also enhance the stability of the peptide against degradation by other enzymes, allowing for more focused studies. openaccessjournals.com Furthermore, the synthesis of peptide-based drugs and diagnostic agents often relies on protected peptide intermediates. openaccessjournals.comajpbp.comchemimpex.com

Evolution of Nα-Amino Protecting Groups: Emphasis on Benzyloxycarbonyl (Z-group)

Structural Classification and Precise Nomenclature of this compound as a Protected Dipeptide

This compound is classified as a dipeptide, meaning it is composed of two amino acid units linked together. The "Z" prefix indicates that the N-terminus is protected by a benzyloxycarbonyl group.

The structure of this compound consists of a leucine (B10760876) residue at the C-terminus (with a free carboxyl group) and a histidine residue at the N-terminus, whose alpha-amino group is protected by the benzyloxycarbonyl group.

Table 1: Structural Components of this compound

| Component | Description |

|---|---|

| Histidine Residue | An amino acid with an imidazole (B134444) side chain. technologynetworks.com In this compound, it is the N-terminal residue. |

| Leucine Residue | An amino acid with an isobutyl side chain. nih.gov In this compound, it is the C-terminal residue. |

| Peptide Bond | The amide linkage connecting the carboxyl group of histidine to the amino group of leucine. vsmu.by |

| Benzyloxycarbonyl (Z) Group | A protecting group attached to the N-terminal amino group of histidine. total-synthesis.com |

The nomenclature of peptides follows a set of conventions. By convention, peptide structures are written with the N-terminal amino acid on the left and the C-terminal on the right. vsmu.by The name Nα-Benzyloxycarbonyl-Histidyl-Leucine precisely describes the molecule. "Nα-Benzyloxycarbonyl" specifies the protecting group on the alpha-amino group of the N-terminal amino acid. "Histidyl" indicates the N-terminal amino acid residue, and "Leucine" is the C-terminal amino acid. The "-OH" suffix signifies the free carboxyl group at the C-terminus.

In research literature, several shorthand notations and synonyms are used for brevity and clarity.

Table 2: Notations and Synonyms for this compound

| Notation/Synonym | Explanation |

|---|---|

| This compound | The most common abbreviation, where 'Z' represents the benzyloxycarbonyl group, and 'His' and 'Leu' are the three-letter codes for histidine and leucine, respectively. |

| Cbthis compound | An alternative abbreviation where 'Cbz' is also used to denote the benzyloxycarbonyl group. |

| N-(Benzyloxycarbonyl)-L-Histidyl-L-Leucine | A more formal name specifying the L-stereoisomer of the amino acids. |

The use of these standardized notations ensures that researchers can communicate complex molecular structures unambiguously. The one-letter code for the amino acid sequence is HL, though this does not convey the presence of the protecting group. iupac.org

Structure

3D Structure

Properties

Molecular Formula |

C20H26N4O5 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C20H26N4O5/c1-13(2)8-17(19(26)27)23-18(25)16(9-15-10-21-12-22-15)24-20(28)29-11-14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1 |

InChI Key |

QDSCJZMMRKBXNR-IRXDYDNUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |

sequence |

HL |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z His Leu Oh and Analogues

Chemical Synthesis Approaches for Protected Peptides

The creation of a peptide bond between two amino acids is not a spontaneous reaction and requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. ontosight.ai To prevent unwanted side reactions and ensure the correct sequence, temporary protecting groups are used for the α-amino group, while more permanent protecting groups are employed for reactive side chains. peptide.com Both solution-phase and solid-phase techniques are utilized for peptide synthesis, with Solid-Phase Peptide Synthesis (SPPS) offering significant advantages in terms of ease of purification and automation. iris-biotech.de

Solid-Phase Peptide Synthesis (SPPS) Strategies

One of the classical approaches in SPPS is the Boc/Bzl strategy. In this method, the temporary Nα-protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain protection is typically achieved using benzyl (B1604629) (Bzl)-based groups. google.com The Boc group is removed at each cycle using a moderately strong acid, such as trifluoroacetic acid (TFA), typically in a 20-50% solution in dichloromethane (B109758) (DCM). google.com The benzyl-based side-chain protecting groups are stable to these conditions but are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrofluoric acid (HF). google.com

While effective, this strategy is not truly orthogonal because both protecting groups are acid-labile, differing only in the strength of the acid required for their removal. google.com The repeated use of TFA can lead to the premature cleavage of some side-chain protecting groups. Nevertheless, the Boc/Bzl strategy remains valuable for certain complex syntheses. For the synthesis of a Z-protected peptide like Z-His-Leu-OH, the Z-group would be introduced on the final amino acid (Histidine) and would need to be stable to the final cleavage conditions if a fully protected fragment is desired.

The most widely used method in modern SPPS is the Fmoc/tBu strategy. This approach is based on the principle of orthogonality, where the protecting groups are removed by entirely different chemical mechanisms, allowing for greater selectivity. cphi-online.com The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). google.comcsic.es

The side-chain protecting groups are acid-labile, most commonly based on the tert-butyl (tBu) group. These are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis, along with the cleavage of the peptide from the resin, using a strong acid cocktail, typically containing 95% TFA. cphi-online.com This orthogonality prevents the side-chain deprotection during the iterative Nα-deprotection cycles. The milder conditions used in the Fmoc/tBu strategy make it compatible with a wider range of sensitive and modified peptides.

The choice of resin is critical for a successful SPPS. The resin acts as an insoluble support to which the first amino acid is anchored. ontosight.ai Key properties of a resin include its chemical stability, mechanical strength, and swelling characteristics in the solvents used for synthesis.

Polystyrene (PS) Resins : These are the most common and cost-effective supports, typically cross-linked with 1-2% divinylbenzene (B73037) (DVB). Merrifield resin is a classic example used in Boc-SPPS. Wang resin is a benzyl alcohol-based linker suitable for Fmoc-SPPS to produce peptide acids. americanpeptidesociety.org

PEG-Grafted Resins : These resins, such as NovaSyn® TG, consist of polyethylene (B3416737) glycol (PEG) chains grafted onto a polystyrene core. They exhibit excellent swelling properties in a wide range of solvents and are particularly suited for the synthesis of long or difficult sequences.

Highly Acid-Labile Resins : Resins like 2-chlorotrityl chloride (2-CTC) are extremely sensitive to acid. This allows the peptide to be cleaved under very mild acidic conditions, which is particularly useful for preparing fully protected peptide fragments where the acid-labile side-chain protecting groups remain intact. americanpeptidesociety.org

Table 1: Comparison of Common Solid Supports for SPPS

| Resin Name | Core Matrix | Typical Application | Cleavage Conditions | Resulting Peptide |

|---|---|---|---|---|

| Merrifield | Polystyrene-DVB | Boc-SPPS of peptide acids | Strong acid (e.g., HF) | C-terminal acid |

| Wang | Polystyrene-DVB | Fmoc-SPPS of peptide acids | 90-95% TFA | C-terminal acid |

| Rink Amide | Polystyrene-DVB | Fmoc-SPPS of peptide amides | 95% TFA americanpeptidesociety.org | C-terminal amide |

| 2-Chlorotrityl Chloride (2-CTC) | Polystyrene-DVB | Fmoc-SPPS of protected fragments | Very mild acid (e.g., 1% TFA, AcOH/TFE/DCM) | C-terminal acid |

| NovaSyn® TGA | PEG-grafted Polystyrene | Fmoc-SPPS of long/difficult sequences americanpeptidesociety.org | 95% TFA | C-terminal acid |

The formation of the peptide bond requires the activation of the C-terminal carboxylic acid of the incoming amino acid. This is achieved using coupling reagents. thieme-connect.de The choice of reagent can significantly affect coupling efficiency and the potential for side reactions like racemization. rsc.org

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and widely used. thieme-connect.de They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to increase efficiency and suppress racemization. thieme-connect.dersc.org

Phosphonium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are powerful activators. nih.gov They are generally considered highly efficient, especially for sterically hindered couplings. rsc.orgnih.gov

Aminium/Uronium Salts : This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. HATU is one of the most effective coupling reagents, particularly for difficult sequences, due to the formation of highly reactive OAt esters. rsc.org COMU, an Oxyma-based uronium salt, is a highly reactive and safer alternative to benzotriazole-based reagents. rsc.org

Table 2: Overview of Common Peptide Coupling Reagents

| Reagent Class | Example(s) | Activator Type | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC | O-acylisourea intermediate | Cost-effective; often used with additives (HOBt, Oxyma) to reduce side reactions. thieme-connect.de |

| Phosphonium Salts | PyBOP, PyAOP | Phosphonium salt | Highly efficient, good for hindered couplings; generates OBt or OAt active esters. rsc.orgnih.gov |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Aminium/Uronium salt | Very powerful and fast-acting; HATU and COMU are preferred for difficult sequences and racemization suppression. rsc.org |

The synthesis of peptides containing histidine presents unique challenges. The imidazole (B134444) side chain of histidine can cause several issues. If unprotected, it can be acylated, although this is often reversible. More critically, the imidazole nitrogen can act as an intramolecular base, catalyzing the racemization of the activated histidine residue during the coupling step. peptide.com

To prevent this, the imidazole side chain is typically protected. In Boc chemistry , common protecting groups for histidine include benzyloxymethyl (Bom) and tosyl (Tos). peptide.com In the context of synthesizing this compound, if a Boc strategy were used, the N-terminal Z group would be introduced on the histidine residue, and a suitable side-chain protection like Bom would be employed.

In Fmoc chemistry , the most common protecting group for the histidine side chain is the trityl (Trt) group (Fmoc-His(Trt)-OH). peptide.com The bulky Trt group effectively prevents both side-chain acylation and racemization. peptide.com It is labile to the final TFA cleavage cocktail.

Leucine (B10760876), being an aliphatic amino acid with a non-reactive isobutyl side chain, does not require side-chain protection and is generally straightforward to incorporate into a peptide sequence using standard coupling protocols. chemimpex.com

For the synthesis of this compound, a solution-phase approach might also be considered. This could involve coupling Z-His(Trt)-OH with H-Leu-OR (where R is a suitable ester protecting group) using a coupling reagent like DCC/HOBt, followed by deprotection of the C-terminal ester and the Trt group. A synthesis of the related tetrapeptide Z-Pro-delta-Phe-His-Leu-OH has been reported using mixed anhydride (B1165640) coupling methods in solution.

Peptide Bond Coupling Reagents and Reaction Conditions

Solution-Phase Peptide Synthesis (LPPS) Techniques

Liquid-Phase Peptide Synthesis (LPPS) remains a valuable strategy for producing peptides, particularly for large-scale synthesis where purification and characterization of intermediates at each step are feasible. wikipedia.org Unlike solid-phase synthesis, all reactants are dissolved in a suitable organic solvent.

The formation of the peptide bond between N-protected histidine and leucine is achieved by activating the carboxyl group of the histidine derivative. Several classical fragment condensation methods are applicable.

Azide (B81097) Method: Regarded as one of the safest methods for minimizing racemization, the azide method involves converting the C-terminal carboxyl group of a protected amino acid into a highly reactive acyl azide. rsc.org The process begins with the formation of a hydrazide from a protected amino acid ester, followed by diazotization with nitrous acid to generate the acyl azide. This intermediate is then coupled with the amino component. rsc.org This strategy is one of the best for racemization-free peptide segment condensation. rsc.org

Mixed Anhydride Method: This method involves the activation of an N-protected amino acid (e.g., Z-His-OH) by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). researchgate.netgoogle.com This forms a mixed carboxylic-carbonic acid anhydride, which is a highly reactive intermediate. researchgate.net This anhydride then reacts with an amino acid ester (e.g., H-Leu-OEt) to form the peptide bond. researchgate.net The choice of solvent and base is critical; for instance, using N-methylpiperidine in dichloromethane can minimize the formation of urethane (B1682113) byproducts. researchgate.net The mixed anhydride method is often favored for its rapid reaction times and cost-effectiveness in large-scale preparations. highfine.com

DCC (Dicyclohexylcarbodiimide) Method: DCC is a widely used coupling agent in both liquid and solid-phase peptide synthesis. creative-peptides.com It activates the carboxyl group of an N-protected amino acid by forming a highly reactive O-acylisourea intermediate. creative-peptides.comlibretexts.org This intermediate is then attacked by the nucleophilic amino group of the second amino acid to form the peptide bond. creative-peptides.com A significant drawback of the DCC method is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and must be removed by filtration. peptide.com To suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included in the reaction. peptide.comrsc.org

Active Ester Method: In this approach, the carboxyl group of the N-protected amino acid is converted into an "active ester" prior to the coupling reaction. wikipedia.org These esters are more susceptible to nucleophilic attack by an amine than simple alkyl esters. wikipedia.orgthieme-connect.de Common activating groups include N-hydroxysuccinimide (OSu), which forms stable, often crystalline, intermediates that can be isolated and purified before use. thieme-connect.debachem.com The use of pre-activated, well-defined active esters can reduce side reactions and is a well-established technique in peptide chemistry. nih.govrsc.org

Table 1: Comparison of Fragment Condensation Methods for Peptide Synthesis

| Method | Activating Agent(s) | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Azide | NaNO₂, HCl | Acyl azide | Low risk of racemization. rsc.org | Multi-step process; potential safety issues with azides. rsc.org |

| Mixed Anhydride | Alkyl chloroformate, Base (e.g., NMM) | Mixed carboxylic-carbonic anhydride | Fast reaction times, cost-effective. highfine.com | Risk of racemization and urethane side-product formation. researchgate.net |

| DCC | Dicyclohexylcarbodiimide (DCC) | O-acylisourea | High reactivity, effective coupling. creative-peptides.com | Insoluble DCU byproduct, requires additives (e.g., HOBt) to suppress racemization. peptide.com |

| Active Ester | N-hydroxysuccinimide (OSu), etc. | Activated ester (e.g., Z-His-OSu) | Stable intermediates, reduced side reactions. bachem.comnih.gov | Can have slower reaction rates compared to other methods. nih.gov |

The successful synthesis of this compound relies on a robust protecting group strategy to prevent unwanted side reactions at the N-terminus, C-terminus, and the reactive side chain of histidine. wikipedia.org

α-Amino Group Protection: The N-terminus of histidine is protected by the benzyloxycarbonyl (Z or Cbz) group. This urethane-type protecting group prevents the amino group from acting as a nucleophile and forming polymers. It is stable under the conditions required for peptide coupling.

α-Carboxyl Group Protection: To prevent the carboxyl group of the leucine component from reacting, it is typically protected as an ester, such as a methyl (-OMe), ethyl (-OEt), or benzyl (-OBzl) ester. This ensures that only the amino group of leucine is available to react with the activated histidine derivative.

Histidine Side-Chain Protection: The imidazole side chain of histidine is nucleophilic and basic, necessitating protection to avoid side reactions during coupling. Common protecting groups for the imidazole ring include the trityl (Trt) group, which is labile to mild acid. acs.org The choice of protecting group is critical and must be compatible with the coupling conditions and orthogonal to the N- and C-terminal protecting groups, allowing for selective removal later in the synthesis.

Table 2: Protecting Groups in the Synthesis of this compound

| Group | Function | Chemical Name | Target Moiety | Typical Removal Conditions |

|---|---|---|---|---|

| Z (Cbz) | N-terminal Protection | Benzyloxycarbonyl | α-Amino group of Histidine | Catalytic Hydrogenation (H₂/Pd-C). thieme-connect.de |

| Ester | C-terminal Protection | e.g., Benzyl ester (-OBzl) | α-Carboxyl group of Leucine | Catalytic Hydrogenation or Saponification. |

| Trt | Side-chain Protection | Trityl | Imidazole ring of Histidine | Mild acidolysis (e.g., TFA). acs.orguva.nl |

Fragment Condensation Methods (e.g., Azide, Mixed Anhydride, DCC, Active Ester)

Enzymatic Peptide Synthesis Protocols

Chemoenzymatic peptide synthesis offers a green and highly specific alternative to purely chemical methods. qyaobio.comnih.gov It leverages the catalytic power of enzymes, typically proteases, to form peptide bonds under mild conditions. dcu.ieresearchgate.net

Proteases, such as thermolysin or papain, can catalyze the formation of peptide bonds by reversing their natural hydrolytic function. researchgate.netconicet.gov.ar The synthesis can proceed through either a thermodynamically or kinetically controlled pathway. In the kinetically controlled approach, an acyl-donor ester (e.g., Z-His-OMe) reacts with the enzyme to form a covalent acyl-enzyme intermediate. thieme-connect.de This intermediate is then intercepted by the amino group of a nucleophile (e.g., H-Leu-OH) to form the new peptide bond, a process that competes with hydrolysis by water. thieme-connect.de The reaction conditions, such as pH, solvent, and temperature, are optimized to favor the synthesis pathway over hydrolysis. nih.gov

The use of enzymes in peptide synthesis provides significant advantages, particularly concerning selectivity. dcu.ie

Stereospecificity: Proteases are inherently chiral catalysts and exhibit high stereospecificity, typically for L-amino acids. dcu.ienih.gov This selectivity ensures that the peptide bond is formed without racemization of the chiral centers of the amino acids, a common challenge in chemical coupling methods. dcu.ie Studies on papain, for instance, show high preference and reactivity towards L-amino acid substrates over their D-stereoisomer counterparts. nih.govacs.org

Table 3: Examples of Proteases Used in Peptide Synthesis

| Enzyme | Class | Typical Acyl Donor Specificity | Key Advantages |

|---|---|---|---|

| α-Chymotrypsin | Serine Protease | Aromatic residues (Phe, Tyr, Trp). nih.gov | High stereospecificity, well-characterized. |

| Papain | Cysteine Protease | Broad specificity, accepts various residues. nih.gov | Robust, active over a wide pH range. |

| Thermolysin | Metallo-protease | Hydrophobic residues (Leu, Ile, Phe, Val). | High thermal stability, specific for hydrophobic residues. |

Principles of Enzymatic Peptide Bond Formation

Deprotection and Chromatographic Purification of this compound and Related Peptides

The final phase of the synthesis involves the removal of any remaining protecting groups (except the N-terminal Z-group) and the purification of the target dipeptide.

Deprotection: Following the successful coupling to form the protected dipeptide (e.g., Z-His(Trt)-Leu-OBzl), the protecting groups must be cleaved. The benzyl ester at the C-terminus can be removed by catalytic hydrogenation (H₂/Pd-C), which would also cleave the N-terminal Z-group if it were to be removed for an analogue. Saponification with a mild base is an alternative for alkyl esters. The trityl group on the histidine side chain is typically removed using a mild acid such as trifluoroacetic acid (TFA), often in a scavenger-containing solution to prevent side reactions. acs.orguva.nl For the synthesis of the titular compound, a strategy would be chosen to selectively remove the C-terminal and side-chain protecting groups while leaving the N-terminal Z-group intact.

Chromatographic Purification: Crude peptides obtained after synthesis and deprotection are complex mixtures containing the desired product, deletion sequences, and byproducts from side reactions. Purification is essential to isolate this compound with high purity. Common methods include precipitation and washing to remove soluble impurities like DCU. peptide.com For high-purity requirements, column chromatography is employed. Silica (B1680970) gel chromatography can be used for protected intermediates. thieme-connect.de However, the gold standard for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates peptides based on their hydrophobicity and provides excellent resolution, yielding highly pure final products. uva.nlrsc.org The purified fractions are typically collected and lyophilized to obtain the final peptide as a stable powder.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| N-Benzyloxycarbonyl-L-histidyl-L-leucine | This compound |

| N-Benzyloxycarbonyl-L-histidine | Z-His-OH |

| L-Leucine methyl ester | H-Leu-OMe |

| L-Leucine ethyl ester | H-Leu-OEt |

| L-Leucine benzyl ester | H-Leu-OBzl |

| N-Benzyloxycarbonyl-L-histidine N-hydroxysuccinimide ester | Z-His-OSu |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| 1-Hydroxybenzotriazole | HOBt |

| N-Methylmorpholine | NMM |

| Trifluoroacetic acid | TFA |

| Dicyclohexylurea | DCU |

Selective Cleavage of the Z-Protecting Group

The benzyloxycarbonyl (Z) group is a foundational amine-protecting group in peptide synthesis, valued for its stability under various reaction conditions. bachem.comthieme-connect.de Its selective removal is a crucial deprotection step. The choice of cleavage method must be orthogonal to other protecting groups present on the peptide, ensuring that only the Z group is removed while the rest of the molecule, including the peptide bond and any side-chain protectors, remains intact. thieme-connect.degoogle.comwiley-vch.de

Key methodologies for Z-group cleavage include:

Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group removal. The Z-protected peptide is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction breaks the benzylic C-O bond, releasing the free amine and generating toluene (B28343) and carbon dioxide as byproducts. This method is highly efficient but is incompatible with peptides containing sulfur-containing amino acids like methionine or cysteine, as these can poison the catalyst. thieme-connect.deresearchgate.net

Acidolysis: Strong acidic conditions can also cleave the Z group. Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (B91410) (HF) are effective. thieme-connect.dethieme-connect.de However, these conditions are harsh and can cleave other acid-labile protecting groups (e.g., Boc, t-butyl esters), limiting their selectivity. Therefore, this approach is typically reserved for final deprotection steps where all acid-sensitive groups are meant to be removed simultaneously. thieme-connect.de

Catalytic Transfer Hydrogenation (CTH): As an alternative to using hydrogen gas, CTH employs a hydrogen donor molecule, such as cyclohexene (B86901) or formic acid, in the presence of a palladium catalyst. researchgate.net This technique can sometimes offer better results for complex substrates and avoids the need for specialized high-pressure hydrogenation equipment. researchgate.net

| Cleavage Method | Typical Reagents | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C in a solvent like MeOH, EtOH, or THF | Very mild and clean; byproducts are volatile. | Incompatible with sulfur-containing residues; catalyst can be poisoned. | thieme-connect.deresearchgate.net |

| Acidolysis | HBr in Acetic Acid, Liquid HF, Trifluoroacetic Acid (TFA) | Effective and rapid cleavage. | Harsh conditions; lacks selectivity against other acid-labile groups. | thieme-connect.dethieme-connect.de |

| Catalytic Transfer Hydrogenation | Pd catalyst with a hydrogen donor (e.g., formic acid, cyclohexene) | Avoids use of pressurized H₂ gas; can be highly efficient. | Still susceptible to catalyst poisoning by sulfur. | researchgate.net |

Cleavage of Peptides from Solid Supports

In modern peptide synthesis, Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology due to its efficiency and ease of purification at intermediate steps. thieme-connect.delsu.edu In SPPS, the peptide chain, such as Z-His-Leu, is assembled while anchored to an insoluble polymer resin. The final step of the synthesis is the cleavage of the completed peptide from this solid support. lsu.edursc.org

This cleavage is most commonly achieved by treatment with a strong acid. Trifluoroacetic acid (TFA) is the reagent of choice for the most widely used Fmoc/tBu synthesis strategy. masterorganicchemistry.comrsc.org The peptidyl-resin is suspended in a "cleavage cocktail" typically consisting of 95% TFA. rsc.org The remaining 5% is a mixture of "scavengers" designed to trap and neutralize the highly reactive carbocations generated from the cleavage of side-chain protecting groups (like Boc or Trt), thus preventing unwanted side reactions with sensitive amino acid residues such as tryptophan, tyrosine, or methionine. rsc.orgrsc.org

Common scavengers and their functions are detailed below:

Triisopropylsilane (TIS): An effective carbocation scavenger.

Water: Helps to hydrolyze t-butyl cations and can suppress aspartimide formation. rsc.org

3,6-Dioxa-1,8-octane-dithiol (DODT): Used specifically to protect tryptophan residues. rsc.org

Anisole: Another scavenger used to protect tyrosine residues from re-alkylation. acs.org

The precise composition of the cleavage cocktail is tailored to the amino acid composition of the peptide being synthesized. After the cleavage reaction is complete, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. lsu.edursc.org

| Cleavage Cocktail Composition | Target Protecting Groups / Resin Linker | Purpose of Scavengers | Reference |

|---|---|---|---|

| TFA / TIS / H₂O (95:2.5:2.5) | Acid-labile groups (Boc, tBu, Trt) on standard resins (e.g., Wang, Rink Amide) | TIS scavenges carbocations; H₂O assists in hydrolysis. | rsc.orgresearchgate.net |

| TFA / TIS / DODT / H₂O (94:1:2.5:2.5) | Same as above, but for peptides containing Trp | DODT specifically protects the indole (B1671886) ring of tryptophan. | rsc.org |

| TFA / Anisole | For peptides containing ketone functionalities or other sensitive groups | Anisole is a milder scavenger, useful for protecting Tyr and preventing reduction of certain functional groups. | acs.org |

| Dilute TFA in DCM (e.g., 1-20%) | Super acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) | Allows cleavage of the peptide from the resin while leaving acid-labile side-chain protecting groups intact. | lsu.edugoogle.com |

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gel Filtration, Ion-Exchange Chromatography)

Following cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage process. A multi-step purification strategy using various chromatographic techniques is therefore essential to isolate this compound to a high degree of purity. mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the cornerstone of peptide purification, separating molecules based on differences in hydrophobicity. mdpi.comdcu.ie

Stationary Phase: The most common stationary phases are silica particles chemically modified with alkyl chains, typically C18 (octadecylsilyl) or C8. dcu.iersc.org C18 columns are well-suited for separating small, hydrophilic peptides. dcu.ie

Mobile Phase: A gradient of an organic solvent (typically acetonitrile) and water is used to elute the bound peptides. mdpi.com A small amount of an ion-pairing agent, most commonly 0.1% TFA, is added to both solvents to sharpen peaks and improve resolution by forming neutral ion pairs with the charged groups on the peptide. rsc.orgmdpi.com The peptide is injected under high aqueous conditions, binds to the hydrophobic column, and is then eluted as the concentration of the organic solvent increases.

Gel Filtration Chromatography Also known as Size-Exclusion Chromatography (SEC), this technique separates molecules based on their hydrodynamic volume (size). libretexts.org

Principle: The stationary phase consists of porous beads (e.g., Sephadex, Bio-Gel). mdpi.compnas.org Larger molecules are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. libretexts.org

Application: In the context of this compound purification, gel filtration is highly effective for desalting the peptide solution after cleavage and precipitation, removing residual TFA and scavengers. mdpi.com It can also be used to separate the monomeric peptide from any higher molecular weight aggregates that may have formed. libretexts.org

Ion-Exchange Chromatography (IEX) IEX separates molecules based on their net surface charge. cytivalifesciences.combio-rad.com The charge on a peptide is determined by its amino acid composition and the pH of the buffer. libretexts.orgsinobiological.com

Principle: The stationary phase is a resin containing covalently bound charged functional groups. Anion exchangers are positively charged and bind to negatively charged molecules (anions), while cation exchangers are negatively charged and bind to positively charged molecules (cations). cytivalifesciences.comlibretexts.org

Application: For this compound, which has the basic imidazole side chain of histidine, cation-exchange chromatography could be employed at a pH below the pI of the peptide, where it carries a net positive charge. Bound peptides are typically eluted by increasing the salt concentration (ionic strength) of the buffer or by changing the pH to neutralize the peptide's charge. cytivalifesciences.com IEX offers very high resolution and is often used as a polishing step after an initial RP-HPLC purification. nih.gov

| Technique | Separation Principle | Primary Application for this compound | Typical Stationary Phase | Typical Mobile Phase | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Hydrophobicity | Primary purification of crude peptide; high-resolution separation. | C18 or C8 silica | Acetonitrile/Water gradient with 0.1% TFA. | mdpi.comdcu.iemdpi.com |

| Gel Filtration (SEC) | Molecular Size | Desalting (removal of cleavage reagents); separation of aggregates. | Porous dextran (B179266) (Sephadex) or polyacrylamide (Bio-Gel) beads. | Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). | mdpi.comlibretexts.orgpnas.org |

| Ion-Exchange (IEX) | Net Charge | High-resolution polishing step; separation of charge variants. | Resin with charged functional groups (e.g., sulfopropyl for cation exchange). | Aqueous buffer with a salt or pH gradient for elution. | cytivalifesciences.comlibretexts.orgsinobiological.com |

Investigations into Z His Leu Oh in Enzymatic and Biochemical Systems

Characterization as an Enzyme Substrate or Product Precursor

Z-His-Leu-OH is primarily recognized for its utility in assays for angiotensin I-converting enzyme (ACE). While not a direct physiological substrate, its interaction with ACE provides a basis for understanding the enzyme's catalytic mechanism and for screening potential inhibitors.

Analogous Interactions with Angiotensin I-Converting Enzyme (ACE) and Related Peptidases

The study of this compound is often contextualized by its relationship with ACE, a key enzyme in the renin-angiotensin system (RAS) responsible for regulating blood pressure. wikipedia.orgnih.gov ACE is a zinc metalloproteinase that typically cleaves a dipeptide from the C-terminus of its substrates. wikipedia.org

To understand the interaction of this compound with ACE, it is useful to first consider the prototypical synthetic substrate, Z-Phe-His-Leu-OH. fishersci.comglpbio.combachem.comcymitquimica.comchemicalbook.comtgpeptide.comglpbio.com This tripeptide is a well-established substrate for ACE. fishersci.comglpbio.combachem.comcymitquimica.comchemicalbook.comtgpeptide.comglpbio.com The enzyme catalyzes the hydrolysis of the peptide bond between the phenylalanine (Phe) and histidine (His) residues is not what happens. Instead, ACE cleaves the C-terminal dipeptide, His-Leu, from the Z-Phe-His-Leu-OH molecule. fishersci.comglpbio.combachem.comcymitquimica.comtgpeptide.comglpbio.comglpbio.combachem.com This cleavage event is central to many ACE activity assays. The N-terminal protecting group, the benzyloxycarbonyl (Z) group, is a common feature in synthetic peptide chemistry. google.com

The interaction of Z-Phe-His-Leu-OH with ACE highlights the enzyme's substrate preferences. The C-terminal domain of ACE is more efficient at hydrolyzing substrates like Angiotensin I and Hippuryl-His-Leu, while the N-terminal domain shows preference for other peptides like Angiotensin-(1-7). nih.gov The presence of the Z-group and the specific amino acid sequence in Z-Phe-His-Leu-OH make it a reliable tool for studying the C-domain's activity. nih.govacs.org

The primary enzymatic cleavage product of the reaction between ACE and substrates like Z-Phe-His-Leu-OH or the natural substrate Angiotensin I is the dipeptide Histidyl-Leucine (His-Leu). nih.govfishersci.comglpbio.comglpbio.com Angiotensin I is converted to the potent vasoconstrictor Angiotensin II by the removal of His-Leu. wikipedia.orgacs.org

The formation of His-Leu is a key indicator of ACE activity. fishersci.comglpbio.combachem.comcymitquimica.comtgpeptide.comglpbio.com This dipeptide can be quantified using various analytical techniques. A common method involves reacting His-Leu with o-phthalaldehyde (B127526) (OPA) to generate a fluorescent adduct, which can then be measured. fishersci.comglpbio.combachem.comtgpeptide.comglpbio.comahajournals.org This fluorometric approach provides a sensitive means of monitoring the enzymatic reaction.

The dipeptide His-Leu itself has been the subject of further biochemical investigation. For instance, complexes formed between copper (II) ions, His-Leu, and other molecules like ethylenediamine (B42938) have been shown to hydrolytically cleave the phosphodiester backbone of DNA. glpbio.combachem.com Additionally, His-Leu is a strong copper chelator, forming highly redox-active species. acs.org

Several methodologies are employed to assess the specificity and turnover of ACE substrates like Z-Phe-His-Leu-OH and its analogues. These methods are crucial for understanding enzyme kinetics and for screening potential ACE inhibitors.

Spectrophotometric Assays: These assays often utilize synthetic substrates that produce a change in absorbance upon cleavage. nih.gov One such substrate is N-[3-(2-furyl)-acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), where hydrolysis by ACE leads to a decrease in absorbance at 340 nm. nih.govnih.govdelta-dp.ir

Fluorometric Assays: As mentioned previously, the cleavage of substrates like Z-Phe-His-Leu-OH or Hippuryl-His-Leu (HHL) to yield His-Leu can be quantified fluorometrically after reaction with o-phthalaldehyde or fluorescamine. fishersci.comglpbio.combachem.comtgpeptide.comglpbio.comahajournals.orgconsensus.appnih.govmedchemexpress.com This method is known for its high sensitivity. consensus.appnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the products of enzymatic reactions. ahajournals.orgahajournals.org It allows for the direct measurement of substrate disappearance and product formation, providing accurate kinetic data. ahajournals.org

Mass Spectrometry (MS): Mass spectrometric methods, such as SELDI-TOF-MS, offer a highly specific and sensitive way to identify and measure enzyme peptide products directly, often requiring very small sample volumes. ahajournals.org

These methodologies have been instrumental in characterizing the kinetic parameters of ACE with various substrates, including the determination of Michaelis-Menten constants (Km) and catalytic constants (kcat).

| Substrate | Abbreviation | Detection Method |

|---|---|---|

| N-Carbobenzoxy-L-Phenylalanyl-L-Histidyl-L-Leucine | Z-Phe-His-Leu-OH | Fluorometric (via His-Leu) |

| Hippuryl-L-Histidyl-L-Leucine | HHL | Fluorometric, Spectrophotometric |

| N-[3-(2-furyl)-acryloyl]-L-phenylalanyl-glycyl-glycine | FAPGG | Spectrophotometric |

| Angiotensin I | - | HPLC, Radioimmunoassay |

Enzymatic Cleavage Products and Subsequent Analyses (e.g., His-Leu formation)

Potential for Interactions with Other Peptide-Modifying Enzymes

While this compound is most famously associated with ACE, its peptide-like structure suggests potential interactions with other peptidases and proteases. The recognition of a substrate by an enzyme is often determined by specific amino acid sequences or structural motifs.

Peptidases, which constitute a large class of enzymes, exhibit a wide range of specificities. ucsf.edunih.gov Substrate recognition is often dictated by the amino acid residues at and around the scissile bond, designated as P1, P2, P1', P2', etc. biorxiv.orgnih.gov The corresponding binding pockets on the enzyme are termed S1, S2, S1', S2', and so on. nih.gov

For example, dipeptidyl peptidase IV (DPP-IV) shows a strong preference for proline at the P1 position. biorxiv.orgpnas.org Other enzymes have different requirements; for instance, cathepsin E favors phenylalanine and norleucine at the P1 position. ucsf.edu The specificity of an enzyme is not always absolute and can be influenced by neighboring residues, demonstrating cooperativity between the enzyme's subsites. biorxiv.org

In Vitro Enzymatic Hydrolysis Assays for Peptide Activity

In vitro enzymatic hydrolysis assays are fundamental in characterizing the interaction between enzymes and their substrates. For this compound, these assays are crucial for determining its susceptibility to cleavage by various peptidases, particularly angiotensin-converting enzyme (ACE). The hydrolysis of this compound by ACE results in the cleavage of the peptide bond between histidine and leucine (B10760876), releasing the dipeptide His-Leu.

The rate of this hydrolysis can be monitored using various analytical techniques. For instance, the release of the His-Leu dipeptide can be quantified. ahajournals.org In one study, the in vitro plasma converting enzyme activity was measured using Z-Phe-His-Leu as a substrate, which is structurally similar to this compound. The baseline activity was found to be 20 ± 4 nmol/ml/min. nih.gov This type of assay allows for the comparison of enzyme activity under different conditions and with different substrates. nih.gov The enzymatic reaction is typically followed by determining the amount of histidylleucine released, often through a fluorometric assay that involves the reaction of the dipeptide with o-phthaldialdehyde.

The conditions for these assays are critical and are usually standardized to ensure reproducibility. This includes maintaining a constant pH, temperature, and the presence of necessary cofactors. For example, ACE requires a divalent cation, and the assay is often performed in a buffer at a physiological pH of around 7.4. ahajournals.orgacs.org

| Substrate | Enzyme | Measured Product | Assay Method | Reference |

| Z-Phe-His-Leu | Angiotensin-Converting Enzyme (ACE) | His-Leu | Fluorometric assay with o-phthaldialdehyde | |

| Z-Phe-His-Leu | Angiotensin-Converting Enzyme (ACE) | Not specified | In vitro plasma converting enzyme activity assay | nih.gov |

| Hip-His-Leu | Angiotensin-Converting Enzyme (ACE) | His-Leu | Not specified | ahajournals.org |

Exploration of General Peptide Biological Activities and Molecular Mechanisms

The biological activities of peptides like this compound are diverse and are explored through various molecular mechanisms, including enzyme modulation, receptor binding, and their roles as synthetic intermediates.

This compound and its related peptides are significantly involved in the study of enzyme modulation, particularly as inhibitors of metalloproteinases like ACE. The inhibition of ACE is a key therapeutic strategy for managing hypertension. frontiersin.org The product of this compound hydrolysis, His-Leu, can itself act as an inhibitor of the reaction. ahajournals.org

Studies have investigated numerous small peptides as potential inhibitors of thermolysin (TLN) and ACE. researchgate.net For example, various dipeptides have been shown to inhibit ACE with IC50 values ranging from micromolar to as low as 0.48 µM. researchgate.net The inhibitory potential of these peptides is often assessed by measuring the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In the context of ACE, substrates like Cbz-Phe-His-Leu-OH (Z-FHL) are used to determine the IC50 of potential inhibitors. acs.orgnih.gov

The mechanism of inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, or non-competitive, where it binds to a different site. frontiersin.org For instance, a novel ACE-inhibitory peptide derived from goat milk casein was identified as a non-competitive inhibitor. frontiersin.org The structural similarities between the active sites of enzymes like TLN and ACE mean that inhibitors of one can often be effective against the other. researchgate.net

| Inhibitor | Target Enzyme | IC50 Value | Substrate Used in Assay | Reference |

| Various dipeptides | ACE | 0.48 µM to 1408 µM | Not specified | researchgate.net |

| K-26 family metabolites | Human ACE | Nanomolar range | Cbz-Phe-His-Leu-OH (Z-FHL) | acs.orgnih.gov |

| Phe-Arg, His-Leu | ACE | Not specified | Angiotensin I | ahajournals.org |

The interaction of peptides with cellular receptors is a fundamental process in signal transduction. While direct studies on this compound binding to specific receptors are not extensively detailed in the provided context, the general principles of peptide-receptor interactions are well-established. Enzyme-linked receptors, which have an extracellular ligand-binding domain, a transmembrane domain, and an intracellular enzymatic domain, are common targets for peptides. umn.edu

Ligand binding to these receptors often induces dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. umn.edunih.gov This can involve the activation of protein kinases and the subsequent phosphorylation of target proteins, ultimately leading to a cellular response. umn.edunih.gov The specificity of this interaction is crucial, with particular amino acid residues in both the peptide ligand and the receptor being essential for high-affinity binding and signal transduction. capes.gov.br For example, in the h-VPAC1 receptor, two basic residues in the second transmembrane helix are critical for ligand binding and activation. capes.gov.br The amino-terminal part of a peptide ligand is often necessary for high-affinity binding and receptor activation. capes.gov.br

The study of how peptides and their derivatives bind to receptors is vital for understanding their physiological roles and for the development of new therapeutic agents.

This compound serves as a valuable synthetic intermediate in the creation of more complex peptides. The carbobenzoxy (Z) group is a common N-terminal protecting group in peptide synthesis, preventing the amino group of histidine from reacting while the carboxyl group of leucine is coupled to another amino acid. researchgate.net This controlled, stepwise synthesis is essential for producing peptides with a specific sequence. google.com

The synthesis of peptides related to corticotropin (B344483) and intermedin, for example, has utilized carbobenzoxy-protected amino acids. sci-hub.st Furthermore, this compound and similar protected peptides are precursors in the synthesis of longer peptide chains that can be used to study enzyme-substrate interactions or to develop new bioactive molecules. For instance, Z-Pro-Phe-His-Leu was one of the first short peptide substrates synthesized to represent the C-terminal sequence of angiotensin I for assaying converting enzyme activity. ahajournals.org

The use of enzymatic methods for peptide synthesis, sometimes in conjunction with protected amino acids (chemoenzymatic synthesis), offers advantages such as high stereoselectivity and mild reaction conditions. researchgate.net this compound can be a substrate in such processes. The development of hydroxylated amino acid derivatives, which can have antiviral, antifungal, and antibacterial properties, also relies on synthetic pathways where protected amino acids might be used as starting materials. mdpi.com

Advanced Analytical Techniques for Z His Leu Oh Research

Chromatographic Methodologies for Separation and Isolation

Chromatography is fundamental to the analysis of Z-His-Leu-OH, enabling its separation from starting materials, byproducts, and other impurities. The choice of chromatographic mode is dictated by the physicochemical properties of the peptide, particularly its polarity and hydrophobicity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains), while the mobile phase is polar. This compound, possessing both hydrophobic (Z-group, leucine (B10760876) side chain) and polar (histidine imidazole (B134444) ring, carboxyl group) moieties, interacts with the stationary phase, and its retention is modulated by the composition of the mobile phase.

The separation is typically achieved using a gradient elution, where the proportion of an organic solvent (like acetonitrile) in the aqueous mobile phase is increased over time. This progressively decreases the polarity of the mobile phase, eluting compounds of increasing hydrophobicity. A key application of this method is in monitoring enzymatic assays, such as those involving Angiotensin-Converting Enzyme (ACE), where the substrate hippuryl-L-histidyl-L-leucine (HHL), a close structural analog of this compound, is hydrolyzed. pan.olsztyn.pl The method effectively separates the substrate from its products, allowing for quantitative analysis. pan.olsztyn.pl Detection is commonly performed using a UV detector, typically at wavelengths of 220 nm or 228 nm, where the peptide bond and aromatic Z-group absorb light. pan.olsztyn.pltandfonline.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-Phase C18 (4.6 x 250 mm, 5 µm) | Reversed-Phase C8 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | Isocratic: 12.5% (v/v) Acetonitrile in water, pH 3.0 (adjusted with acetic acid) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 228 nm | UV at 228 nm |

| Reference | pan.olsztyn.pl | pan.olsztyn.pl |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptide Analysis

For highly polar peptides that show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. ymc.eunih.gov In contrast to RP-HPLC, HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970), or phases modified with amide or zwitterionic groups) and a mobile phase with a high concentration of organic solvent, typically acetonitrile. ymc.euchromatographyonline.comlcms.cz A thin, water-enriched layer is adsorbed onto the surface of the stationary phase, and polar analytes like this compound are retained via partitioning between this aqueous layer and the bulk organic mobile phase. halocolumns.com

HILIC is particularly well-suited for separating dipeptides and other small, polar molecules. ymc.euwaters.com The elution order in HILIC is generally the reverse of that in RP-HPLC, with the most polar compounds being retained the longest. ymc.eu This technique is highly compatible with mass spectrometry because the high organic content of the mobile phase facilitates efficient spray ionization and desolvation in the MS source, leading to enhanced sensitivity. lcms.cz The separation of isobaric amino acids like leucine and isoleucine, a classic chromatographic challenge, can be achieved using HILIC by carefully optimizing the mobile phase gradient. researchgate.net

| Parameter | System 1 (Dipeptide Analysis) | System 2 (Amino Acid Analysis) |

|---|---|---|

| Column | YMC-Triart SIL (50 x 2.1 mm) | Zwitterionic HILIC-Z (100 x 2.1 mm) |

| Mobile Phase | A: 10 mM Ammonium Formate, pH 3.0 B: Acetonitrile | A: 20 mM Ammonium Formate, pH 3.0 in water B: 20 mM Ammonium Formate, pH 3.0 in 90% Acetonitrile |

| Gradient | Isocratic or shallow gradient with high %B | Gradient from high %B to lower %B |

| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) |

| Reference | ymc.eu | chromatographyonline.comlcms.cz |

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometry provides detailed structural information and enables highly sensitive quantification of this compound. Mass spectrometry is indispensable for confirming molecular identity, while fluorescence techniques can offer enhanced detection limits.

Mass Spectrometry (MS) for Molecular Weight Determination and Sequence Verification

Mass Spectrometry (MS) is a definitive analytical tool for peptide research. When coupled with a chromatographic system (LC-MS), it provides both retention time and mass-to-charge (m/z) ratio, offering high specificity. For this compound, electrospray ionization (ESI) is the most common method, generating protonated molecular ions, [M+H]+, in the gas phase. The high-resolution mass measurement of this ion allows for the precise determination of the peptide's molecular weight, which serves as a primary confirmation of its elemental composition and identity. csic.esosu.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) goes a step further by providing structural and sequence information. osu.edu In an MS/MS experiment, the parent ion of this compound ([M+H]+) is mass-selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed by a second mass analyzer.

The fragmentation of peptides in CID primarily occurs along the peptide backbone at the amide bonds, producing characteristic 'b' and 'y' ions. nih.govnih.gov A 'b' ion contains the N-terminus, while a 'y' ion contains the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of the N-terminal Z-protecting group influences the fragmentation pattern but also helps confirm its presence on the histidine residue. nih.govresearchgate.net This detailed fragmentation analysis provides unequivocal verification of the this compound sequence and structure. acs.org

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [M+H]+ | This compound + H+ | 431.21 |

| b1 | Z-His - CO | 244.10 |

| b2 | Z-His-Leu - CO | 357.19 |

| y1 | H-Leu-OH + H+ | 132.10 |

| Immonium (His) | IH | 110.07 |

| Immonium (Leu) | IL | 86.10 |

Fluorescence Detection Techniques for Derivatized and Native Peptides

While this compound possesses UV absorbance, it is not natively fluorescent. For analyses requiring higher sensitivity than UV detection can provide, fluorescence detection is employed. nih.gov This requires a chemical derivatization step where a fluorogenic reagent is attached to the peptide, either before (pre-column) or after (post-column) HPLC separation. researchgate.net

Common pre-column derivatization reagents for peptides include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthaldialdehyde (OPA). acs.orgthermofisher.comresearchgate.net These reagents typically react with primary amines. bevital.norsc.org Since the N-terminal α-amino group of this compound is blocked by the carbobenzoxy group, derivatization strategies would need to target other reactive sites, such as the imidazole ring of histidine, or be applied after removal of the protecting group. Post-column derivatization, where the reagent is mixed with the column effluent before it reaches the detector, is another option that avoids potential issues with separating multiple derivatized products. researchgate.net The resulting fluorescent derivatives can be detected with extremely high sensitivity, often reaching femtomole levels. nih.gov

| Reagent | Reactive Group | Excitation (Ex) λ (nm) | Emission (Em) λ (nm) | Reference |

|---|---|---|---|---|

| o-Phthaldialdehyde (OPA) | Primary amines (in presence of thiol) | ~340 | ~455 | thermofisher.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary amines | ~265 | ~315 | acs.orgresearchgate.net |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary & Secondary amines | ~470 | ~530 | nih.gov |

| Dansyl Chloride | Primary & Secondary amines | ~335 | ~520 | rsc.org |

Surface-Enhanced Raman Spectroscopy (SERS) for Conformational and Interaction Analysis

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive analytical method capable of providing detailed structural information about molecules, even at the single-molecule level. mdpi.com This technique is particularly valuable in the study of peptides like this compound and its constituent parts, offering insights into their conformational states and interactions with surfaces. The SERS effect dramatically amplifies the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, such as silver or gold colloids. mdpi.comnih.gov

In the context of dipeptides, SERS provides a vibrational "fingerprint" that is exquisitely sensitive to the molecule's geometry, orientation, and binding to the metal substrate. acs.orgresearchgate.net For a molecule like His-Leu, the product of this compound deprotection, key interaction sites with a silver surface include the imidazole ring of the histidine residue, the terminal amine group, and the carboxylate group. researchgate.netnih.gov The specific adsorption geometry influences the enhancement of different vibrational modes, allowing researchers to deduce the molecule's orientation. researchgate.net

Detailed analysis of the SERS spectra can elucidate conformational preferences. researchgate.net Changes in the frequencies and intensities of characteristic bands, such as the Amide I and Amide III bands, or skeletal vibrations of the peptide backbone and amino acid side chains, correlate with specific secondary structures and dihedral angles. researchgate.net For instance, the interaction of the carboxylate group with a silver colloid surface is manifested by the enhancement of bands in the 920–930 cm⁻¹ and 1380–1396 cm⁻¹ regions, which are assigned to ν(C-COO⁻) and νs(COO⁻) vibrations, respectively. nih.gov By studying these spectral features, researchers can probe the conformational landscape of this compound and related peptides under various physicochemical conditions.

Table 1: Illustrative SERS Band Assignments for Dipeptide Analysis This table is a generalized representation based on typical findings in peptide SERS studies.

| Raman Shift (cm⁻¹) | Vibrational Assignment | Structural Information |

|---|---|---|

| ~1650-1680 | Amide I (C=O stretch) | Backbone conformation (α-helix, β-sheet, random coil) |

| ~1500-1570 | Amide II (N-H bend, C-N stretch) | Backbone conformation, hydrogen bonding |

| ~1230-1300 | Amide III (C-N stretch, N-H bend) | Backbone conformation |

| ~1390 | Carboxylate (COO⁻) symmetric stretch | Interaction of C-terminus with the metal surface |

| ~930 | C-COO⁻ stretch | Interaction of C-terminus with the metal surface |

| Variable | Imidazole ring modes | Orientation and interaction of the Histidine side chain |

| Variable | Leucine side chain modes | Orientation of the Leucine side chain |

Quantitative Analysis and Method Validation for Peptide Derivatives

The accurate quantification of peptide derivatives like this compound is critical for research and quality control. This requires the development and validation of robust analytical methods, typically utilizing high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is reliable, reproducible, and fit for its intended purpose. europa.eu

A cornerstone of any quantitative method is the establishment of linearity. Linearity demonstrates that the analytical instrument's response is directly proportional to the concentration of the analyte over a specified range. europa.eu This is typically achieved by preparing a series of standard solutions of this compound at different known concentrations and analyzing them.

A calibration curve is then constructed by plotting the instrument response (e.g., peak area from an HPLC chromatogram) against the corresponding concentration. scielo.org.pe The linearity of the method is assessed by calculating the coefficient of determination (R²). An R² value close to 1.00 (commonly ≥0.99) indicates a strong linear relationship. scielo.org.pemyfoodresearch.com

Table 2: Example Calibration Data for this compound by HPLC This data is hypothetical and for illustrative purposes.

| Standard | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|---|

| 1 | 5.0 | 12,550 |

| 2 | 12.5 | 31,300 |

| 3 | 25.0 | 62,600 |

| 4 | 50.0 | 125,100 |

| 5 | 100.0 | 250,500 |

| Result | Linearity (R²) | 0.9999 |

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu

These limits are often determined statistically from the parameters of the calibration curve. sepscience.com The standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S) are used in the following equations as recommended by ICH guidelines: nih.gov

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

The calculated limits must be experimentally verified by analyzing samples at these concentrations. sepscience.com For dipeptide analysis, LODs can be in the ng/mL range. researchgate.net

Table 3: Example LOD and LOQ Calculation for this compound This data is hypothetical and based on the calibration curve in Table 2.

| Parameter | Value |

|---|---|

| Slope (S) | 2502 |

| Standard Deviation of Intercept (σ) | 350 |

| Calculated LOD | 0.46 µg/mL |

| Calculated LOQ | 1.40 µg/mL |

A validated analytical method must be both reproducible and robust. nih.gov

Reproducibility (often assessed as intermediate precision) evaluates the consistency of results when the analysis is performed under variable conditions, such as on different days, by different analysts, or using different equipment. europa.eu It is typically expressed as a relative standard deviation (%RSD) of measurements of a quality control sample. japsonline.com

Robustness is the ability of the method to remain unaffected by small, deliberate variations in its parameters, such as the pH of the mobile phase, column temperature, or flow rate. europa.eu This provides confidence in the method's reliability during routine use. japsonline.com

Acceptance criteria for precision and robustness are typically an RSD of less than 15%. researchgate.net

Table 4: Example Reproducibility and Robustness Data for this compound Analysis This data is hypothetical and for illustrative purposes. QC: Quality Control.

| Parameter | Variation | QC Level (µg/mL) | Result (%RSD) |

|---|---|---|---|

| Reproducibility | |||

| Inter-Day (n=3 days) | Day 1 vs. Day 2 vs. Day 3 | 50.0 | 3.1% |

| Inter-Analyst (n=2) | Analyst 1 vs. Analyst 2 | 50.0 | 4.5% |

| Robustness | |||

| Flow Rate | 1.0 mL/min ± 0.1 | 50.0 | 2.5% |

| Column Temperature | 30°C ± 2°C | 50.0 | 3.8% |

| Mobile Phase pH | 3.0 ± 0.2 | 50.0 | 5.2% |

Computational and Theoretical Modeling of Z His Leu Oh and Peptide Interactions

Molecular Modeling and Simulation of Peptide Structures

Molecular modeling and simulations are powerful tools to investigate the behavior of peptides at an atomic level. For Z-His-Leu-OH, these techniques can elucidate its preferred conformations, dynamic behavior, and stability in different environments.

The exploration of the conformational space of a peptide like this compound is fundamental to identifying its stable three-dimensional structures. This process involves mapping the potential energy surface of the molecule to find low-energy conformations.

Detailed Research Findings:

The conformational landscape of dipeptides is influenced by the interplay of intramolecular interactions. acs.org For capped dipeptides, which mimic the peptide backbone environment in a protein chain, systematic variation of main chain dihedral angles (φ, ψ) and side chain angles allows for an exhaustive mapping of the energy landscape. nih.gov Studies on similar dipeptides have identified multiple stable conformers, such as C7eq, C5, C7ax, and PII, which are stabilized by intramolecular hydrogen bonds. acs.org The C7eq conformation, characterized by a seven-membered ring formed by a hydrogen bond, is often the global minimum in the gas phase. uni-muenchen.de

Energy minimization algorithms are employed to find the coordinates corresponding to the lowest energy conformation of a given structure. researchgate.net Common algorithms include steepest descent, conjugate gradient, and Newton-Raphson methods. researchgate.netslideshare.net These techniques refine trial structures to locate energy minima on the potential energy surface. researchgate.netstanford.edu For instance, a study on glycylglycine (B550881) used Monte-Carlo conformational searches with various force fields, followed by quantum mechanical optimizations, to predict stable conformations. nih.gov The results indicated that different force fields could identify the same global minimum after high-level calculations. nih.gov

Table 1: Common Energy Minimization Algorithms

| Algorithm | Description | Key Feature |

|---|---|---|

| Steepest Descent | Moves down the steepest slope of the energy surface. | Simple and effective for initial relaxation of highly strained structures. researchgate.netslideshare.net |

| Conjugate Gradient | Uses information from previous steps to determine the next search direction, preventing repeated steps. | More efficient than steepest descent for reaching a minimum. researchgate.netslideshare.net |

| Newton-Raphson | Uses both first and second derivatives of the energy to find the minimum. | Converges quickly near a minimum but is computationally expensive. researchgate.netwikidot.com |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior and stability of peptides by solving Newton's equations of motion for the atoms in the system. nih.gov These simulations can reveal how this compound behaves over time in different environments, such as in aqueous solution.

The output of an MD simulation is a trajectory, which is a record of the positions, velocities, and energies of all atoms over time. Analyzing these trajectories allows for the characterization of the peptide's conformational stability and flexibility.

Detailed Research Findings:

The stability of a simulation can be assessed by calculating the root mean square deviation (RMSD) of atomic positions over time. A stable RMSD indicates that the system has reached equilibrium. mdpi.com For dipeptides, MD simulations have shown transitions between folded and unfolded conformations, with the timescale of these transitions providing insight into their relative stability. researchgate.net The compactness of a protein or peptide during a simulation can be monitored using the radius of gyration (Rg). mdpi.com

Clustering analysis of MD trajectories can identify the most populated conformational states of a peptide. github.comresearchgate.net This involves grouping similar structures from the trajectory, with the size of each cluster indicating the prevalence of that conformation. researchgate.net For example, in a study of a 16-mer peptide, clustering revealed two significantly populated clusters, indicating distinct binding modes. researchgate.net Analysis methods like Relaxation Mode Analysis (RMA) can also be used to extract stable, meta-stable, and intermediate structures from long simulation trajectories. nih.gov

Table 2: Key Metrics for Analyzing MD Trajectories

| Metric | Description | Purpose |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein structures. | To assess the stability of the simulation and conformational changes. mdpi.com |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | To evaluate the compactness of the peptide's structure. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | To identify flexible regions of the peptide. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | To understand the intramolecular and intermolecular interactions stabilizing the peptide's structure. aip.org |

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters describing the potential energy of the system. ambermd.org For a non-standard peptide like this compound, which contains a benzyloxycarbonyl (Z) group, appropriate force field parameters are crucial.

Detailed Research Findings:

Several common force fields are used for peptide and protein simulations, including AMBER, CHARMM, GROMOS, and OPLS. acs.org These force fields have been parameterized to reproduce experimental and quantum mechanical data for standard amino acids. For non-standard residues, such as the Z-group in this compound, parameters may need to be developed. acs.orgnih.gov The CHARMM General Force Field (CGenFF) and the Generalized AMBER Force Field (GAFF) are designed for parameterizing novel organic molecules. acs.orgambermd.org

The parameterization process typically involves deriving partial atomic charges and torsional parameters from quantum mechanical (QM) calculations. acs.orgnih.govnih.gov These parameters are optimized to reproduce QM data, such as potential energy surface scans around rotatable bonds. acs.orgnih.gov The quality of the resulting parameters is often validated by comparing simulation results with experimental data. acs.orgnih.gov For instance, a recent extension of the CHARMM36 force field included parameters for 406 non-standard amino acids, validated through MD simulations of protein complexes containing these residues. acs.orgnih.gov

Table 3: Commonly Used Force Fields for Peptide Simulations

| Force Field | Key Features | Application |

|---|---|---|

| AMBER (e.g., ff14SB, ff19SB) | Widely used for proteins and nucleic acids. ff19SB is optimized for use with the OPC water model. acs.orgambermd.org | General protein and peptide simulations. researchgate.net |

| CHARMM (e.g., CHARMM36) | Known for its comprehensive coverage of biomolecules and extensibility to non-standard residues via CGenFF. acs.orgnih.govnih.gov | Simulations of proteins, lipids, and carbohydrates, including those with modifications. acs.org |

| GROMOS | Developed for the GROMACS simulation package, with a focus on free energy calculations. | Biomolecular simulations and free energy studies. |

| OPLS (e.g., OPLS-AA/M) | Optimized for liquid simulations and has been improved for peptide and protein torsional energetics. | Simulations of proteins and organic liquids. nih.gov |

QM/MM methods offer a powerful approach to study chemical reactions in large systems like enzymes by treating the chemically active region with high-level quantum mechanics and the surrounding environment with more computationally efficient molecular mechanics. nih.govnih.govfrontiersin.org This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming processes within a biological context. mdpi.commpg.de

Detailed Research Findings:

In a QM/MM simulation, the system is partitioned into a QM region (e.g., the substrate and key active site residues) and an MM region (the rest of the protein and solvent). nih.govnih.gov The interaction between these two regions is a critical aspect of the methodology. mdpi.com QM/MM approaches have been successfully applied to study various enzymatic reactions, including peptide bond formation in the ribosome and the catalytic mechanism of peptidases. nih.govnih.govacs.org

For instance, ab initio QM/MM free-energy simulations of peptide bond formation in the ribosome, treating the QM part with Density Functional Theory (DFT), favored an eight-membered ring reaction mechanism over a six-membered one. nih.govacs.org In another study on carboxypeptidase A, a zinc peptidase, QM/MM simulations supported a general acid-general base mechanism where a glutamate (B1630785) residue facilitates the nucleophilic attack of a water molecule on the peptide substrate. nih.gov These studies demonstrate the power of QM/MM in elucidating detailed reaction mechanisms that are difficult to probe experimentally.

The choice of the QM method and the definition of the QM/MM boundary are crucial for the accuracy of the results. aip.org Link atoms are often used to saturate the valency of the QM region where a covalent bond is cut by the boundary. nih.govaip.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

Analysis of Simulation Trajectories and Conformational Stability

Ligand-Protein/Enzyme Interaction Studies

Computational methods are invaluable for studying the interaction of ligands like this compound with proteins and enzymes. Molecular docking and MD simulations can predict binding modes, estimate binding affinities, and identify key interacting residues.

Detailed Research Findings:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method was used to screen for dipeptides that could inhibit the aggregation of the amyloid-β peptide. nih.gov The stability of the docked poses is often further evaluated using MD simulations. nih.gov

MD simulations of ligand-protein complexes can provide insights into the dynamics and stability of the interaction. For example, a 500 ns MD simulation of dipeptidyl peptidase 4 (DPP4) with dipeptide inhibitors showed that the inhibitor IPI remained stably bound in the active site. mdpi.com Analysis of the simulation trajectory identified key hydrogen bonding interactions with residues Glu205, Glu206, and others that stabilized the complex. mdpi.com Similarly, MD simulations have been used to study the binding of peptides to lipid membranes, revealing mechanisms of membrane disruption. chemrxiv.org

These computational studies can guide the rational design of more potent inhibitors or ligands by identifying key interactions that can be optimized.

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. academie-sciences.frnih.gov This method is instrumental in predicting the binding mode of a ligand, such as the dipeptide this compound, within the active site of a target protein, most notably Angiotensin-Converting Enzyme (ACE). The process involves computationally placing the ligand into a variety of positions and orientations within the protein's binding site and evaluating the interaction energy for each pose. acs.org